2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
CAS No.: 727705-96-6
Cat. No.: VC11648860
Molecular Formula: C12H13ClN2O4S
Molecular Weight: 316.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727705-96-6 |
|---|---|
| Molecular Formula | C12H13ClN2O4S |
| Molecular Weight | 316.76 g/mol |
| IUPAC Name | 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C12H13ClN2O4S/c1-6-8-10(16)14-7(5-13)15-11(8)20-9(6)12(17)19-4-3-18-2/h3-5H2,1-2H3,(H,14,15,16) |
| Standard InChI Key | FGRLHNFYTARMMI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OCCOC |
| Canonical SMILES | CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OCCOC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate, reflecting its thienopyrimidine backbone fused with a pyrimidinone ring. Its molecular formula, C₁₂H₁₃ClN₂O₄S, corresponds to a molecular weight of 316.76 g/mol. The CAS registry number 727705-96-6 uniquely identifies this compound in chemical databases.
Structural Characterization
The molecule features a thieno[2,3-d]pyrimidine core, with a chloromethyl group (-CH₂Cl) at position 2 and a methoxyethyl ester (-COOCH₂CH₂OCH₃) at position 6. The pyrimidinone ring at position 4 introduces a ketone functionality, enhancing reactivity. The SMILES notation COC(=O)C1=C(C)C2=C(S1)N=C(CCl)N=C2O provides a simplified representation of its connectivity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 727705-96-6 | |
| Molecular Formula | C₁₂H₁₃ClN₂O₄S | |
| Molecular Weight | 316.76 g/mol | |
| IUPAC Name | 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves multi-step reactions starting from simpler heterocyclic precursors. A plausible route includes:
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Thienopyrimidine Core Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to construct the thieno[2,3-d]pyrimidine scaffold.
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Chloromethylation: Introduction of the chloromethyl group via electrophilic substitution using chloromethylating agents like chloromethyl methyl ether .
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Esterification: Reaction with 2-methoxyethanol under acidic conditions to install the methoxyethyl ester group.
Optimization Challenges
Yield optimization remains critical, as competing reactions—such as over-chlorination or ester hydrolysis—may occur. Purification typically involves column chromatography or recrystallization to isolate the target compound.
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,710 cm⁻¹ (ester and ketone), ν(N-H) at ~3,300 cm⁻¹ (pyrimidinone), and ν(C-Cl) at ~750 cm⁻¹ .
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NMR: ¹H NMR would show signals for the methoxyethyl group (δ 3.2–3.5 ppm), chloromethyl protons (δ 4.6–4.8 ppm), and aromatic protons from the thienopyrimidine ring (δ 6.8–7.2 ppm) .
Biological Activities and Applications
Anticancer Prospects
Structural analogs have shown inhibitory effects on cancer cell proliferation. The reactive chloromethyl group may alkylate DNA or protein thiols, inducing apoptosis . Further studies are needed to evaluate this compound’s efficacy in vitro.
Table 2: Comparative Bioactivity of Thienopyrimidine Derivatives
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